

Confirming the Structure of 2-Methoxy-5-nitrobenzaldehyde: A Multi-faceted Spectroscopic Approach

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Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzaldehyde

Cat. No.: B1583642

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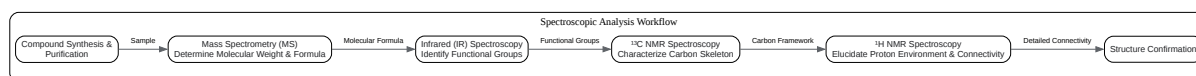
A Technical Guide for Researchers in Drug Discovery and Organic Synthesis

In the realm of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound such as **2-Methoxy-5-nitrobenzaldehyde**, a versatile intermediate in the synthesis of various bioactive molecules, verifying its precise atomic arrangement is paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of **2-Methoxy-5-nitrobenzaldehyde**, offering field-proven insights for researchers, scientists, and drug development professionals.

The structural confirmation of an organic molecule is rarely reliant on a single analytical technique. Instead, a confluence of data from various spectroscopic methods provides a self-validating system, where each technique offers a unique piece of the structural puzzle.^[1] This guide will explore the application of Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of **2-Methoxy-5-nitrobenzaldehyde**. We will also briefly touch upon alternative and complementary analytical methods.

The Spectroscopic Workflow: A Step-by-Step Elucidation

The process of confirming a chemical structure through spectroscopy follows a logical workflow. Each step provides incremental information that, when combined, leads to a definitive structural assignment.



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Figure 1: A generalized workflow for the spectroscopic confirmation of an organic compound's structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Landscape

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of crystalline **2-Methoxy-5-nitrobenzaldehyde** in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.^{[2][3]}
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition

parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.

Interpretation of the ^1H NMR Spectrum of **2-Methoxy-5-nitrobenzaldehyde**

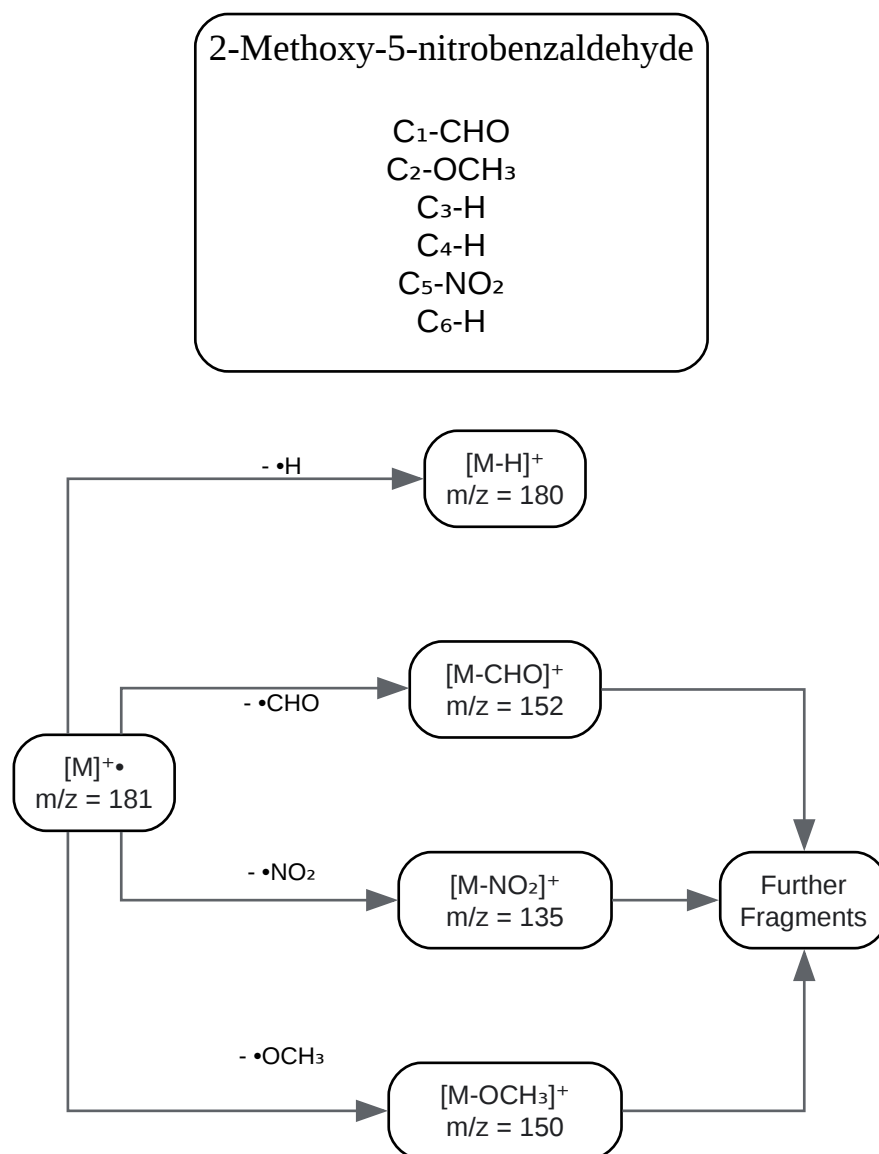
The ^1H NMR spectrum of **2-Methoxy-5-nitrobenzaldehyde** is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, and methoxy protons. The electron-withdrawing nature of the nitro and aldehyde groups, along with the electron-donating effect of the methoxy group, significantly influences the chemical shifts of the aromatic protons.

| Proton Assignment | Expected Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------------------|---|--------------------------|---------------------------|
| Aldehyde (-CHO) | ~10.45 | Singlet (s) | - |
| H-6 | ~8.70 | Doublet (d) | ~2.9 |
| H-4 | ~8.45 | Doublet of doublets (dd) | ~8.8, 2.9 |
| H-3 | ~7.14 | Doublet (d) | ~8.8 |
| Methoxy (-OCH ₃) | ~4.08 | Singlet (s) | - |

Causality Behind the Chemical Shifts:

- Aldehyde Proton (~10.45 ppm):** The proton attached to the carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and the anisotropic effect of the benzene ring, resulting in a characteristic downfield shift.
- Aromatic Protons (7.14 - 8.70 ppm):** The positions of these protons are influenced by the electronic effects of the substituents. The nitro group strongly deshields the ortho (H-6) and para (H-4) protons. The methoxy group, being electron-donating, shields the ortho (H-3) and para protons. The interplay of these effects leads to the observed chemical shifts and coupling patterns.
- Methoxy Protons (~4.08 ppm):** The protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom, placing their signal in the expected region for such

groups.



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